molecular formula C18H16ClN5O3S2 B2937779 N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1351605-34-9

N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No.: B2937779
CAS No.: 1351605-34-9
M. Wt: 449.93
InChI Key: LYTQYYFJNSMAPA-UHFFFAOYSA-N
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Description

N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H16ClN5O3S2 and its molecular weight is 449.93. The purity is usually 95%.
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Biological Activity

N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide is a complex compound exhibiting potential biological activities. The structural components of this compound suggest various pharmacological properties, particularly due to the presence of the thiadiazole and isoxazole moieties, which are known for their diverse biological effects.

Chemical Structure and Properties

  • Molecular Formula : C24H28ClN5O3S
  • CAS Number : 666821-19-8
  • Molar Mass : 502.03 g/mol

Antitumor Activity

Research indicates that thiadiazole derivatives, similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives with thiadiazole rings showed selective inhibition against the Bcr-Abl positive K562 chronic myelogenous leukemia cell line, with an IC50 value of 7.4 µM for related compounds . This suggests that the compound may also possess similar antitumor properties.

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. A review highlighted that compounds containing the 1,3,4-thiadiazole moiety exhibit broad-spectrum antibacterial and antifungal activities. For example, certain derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32.6 µg/mL to values significantly lower than standard antibiotics . The presence of the 3-chloro-4-methylphenyl group in the structure may enhance these effects.

The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. Molecular modeling studies suggest that similar compounds can effectively bind to key amino acid residues in target proteins, facilitating their inhibitory action on pathways involved in cancer progression and microbial resistance .

Case Studies

Study ReferenceCompound TestedBiological ActivityFindings
Thiadiazole DerivativeAntitumorIC50 = 7.4 µM against K562 cells
1,3,4-Thiadiazole DerivativeAntimicrobialEffective against E. coli and S. aureus with MIC < 32.6 µg/mL

Properties

IUPAC Name

N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O3S2/c1-9-2-5-11(6-12(9)19)20-15(25)8-28-18-23-22-17(29-18)21-16(26)13-7-14(27-24-13)10-3-4-10/h2,5-7,10H,3-4,8H2,1H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTQYYFJNSMAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.